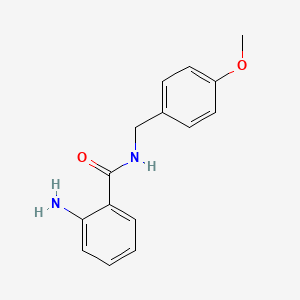

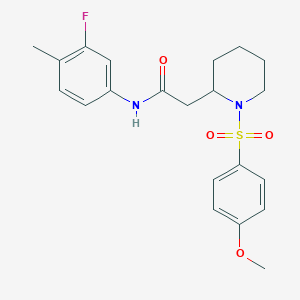

2-氨基-N-(4-甲氧基苄基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of compounds related to 2-amino-N-(4-methoxybenzyl)benzamide involves a range of methods. A notable method includes condensation reactions, where an amino group is introduced to a benzamide scaffold, potentially involving catalytic processes or reductive amination techniques with specific reactants like aldehydes and ketones. For instance, the synthesis of related benzamide derivatives can involve reactions with sodium borohydride for reduction purposes, demonstrating the versatility of methods in generating these compounds (Kirilova et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives, including 2-amino-N-(4-methoxybenzyl)benzamide, often employs techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy (FT-IR). These analyses reveal intricate details about bond lengths, angles, and overall molecular geometry, which are crucial for understanding the reactivity and physical properties of these compounds. Single-crystal X-ray diffraction is particularly valuable for determining the precise arrangement of atoms within a crystal lattice (Goel et al., 2017).

科学研究应用

抗氧化活性

包括“2-氨基-N-(4-甲氧基苄基)苯甲酰胺”在内的苯甲酰胺化合物已被发现具有显著的抗氧化活性 . 它们能够清除自由基并螯合金属,使其在中和生物系统中有害的氧化应激方面有效 .

抗菌活性

这些化合物也显示出有希望的抗菌特性 . 它们已在体外针对各种革兰氏阳性和革兰氏阴性细菌进行测试,一些显示出中等抗菌活性 .

抗微生物活性

苯甲酰胺已被研究用于其抗微生物活性 . 它们已显示出对各种微生物的有效性,使其成为开发新型抗菌药物的潜在候选者 .

抗真菌活性

除了它们的抗菌和抗微生物特性外,苯甲酰胺还表现出抗真菌活性 . 这使得它们在治疗各种真菌感染方面有用 .

抗炎活性

包括“2-氨基-N-(4-甲氧基苄基)苯甲酰胺”在内的苯甲酰胺已被发现具有抗炎特性 . 这使得它们成为开发新型抗炎药物的潜在候选者 .

蛋白质组学研究

“2-氨基-N-(4-甲氧基苄基)苯甲酰胺”用于蛋白质组学研究 . 它被用作蛋白质、其结构和功能研究中的生化试剂 .

工业应用

酰胺化合物广泛应用于塑料、橡胶工业、造纸业和农业等各个工业领域 . 它们存在于潜在的生物分子中,例如天然产物、蛋白质、合成中间体和商业药物 .

药物发现

近年来,包括“2-氨基-N-(4-甲氧基苄基)苯甲酰胺”在内的酰胺化合物已被用于药物发现 . 它们正在被研究用于开发针对各种疾病的新药 .

作用机制

Target of Action

This compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through binding to active sites, altering protein conformation, or modulating enzymatic activity

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis, degradation, or modification pathways. More research is needed to understand the specific pathways and their downstream effects.

Result of Action

As a biochemical used in proteomics research , it may influence protein function or expression, leading to changes at the cellular level

属性

IUPAC Name |

2-amino-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGHGODWSGIUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

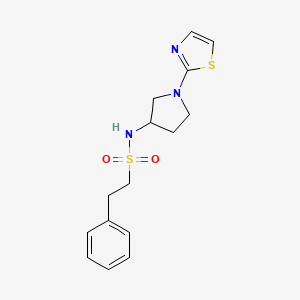

![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)

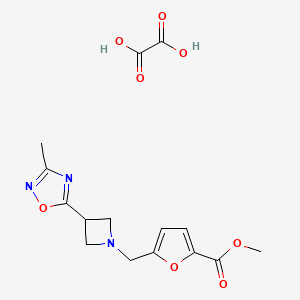

![(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2487300.png)

![tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2487308.png)

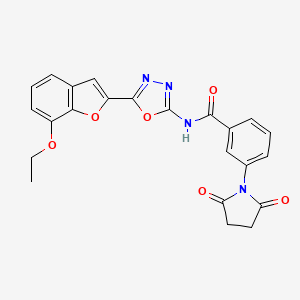

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2487311.png)

![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2487315.png)